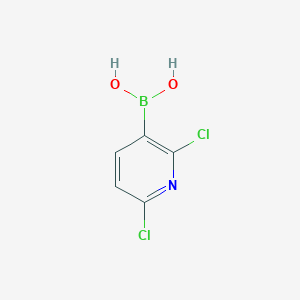

2,6-Dichloropyridine-3-boronic acid

Übersicht

Beschreibung

2,6-Dichloropyridine-3-boronic acid is an organic compound with the molecular formula C5H4BCl2NO2. It is a boronic acid derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a boronic acid group at the 3 position of the pyridine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine-3-boronic acid can be synthesized from 2,6-dichloropyridine through a series of reactions. One common method involves the lithiation of 2,6-dichloropyridine followed by the addition of triisopropyl borate. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The product is usually purified through crystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloropyridine-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of cross-coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Chan-Lam Coupling: Copper catalysts, amines, and solvents like dichloromethane.

Liebeskind-Srogl Coupling: Palladium catalysts, thiol reagents, and solvents like toluene

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

2,6-Dichloropyridine-3-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of bioactive molecules and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials and polymers with specific properties

Wirkmechanismus

The mechanism of action of 2,6-dichloropyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dichloropyridine-4-boronic acid

- 2,5-Dichloropyridine

- 2,6-Dichloropyridine-3-carboxylic acid

Comparison: 2,6-Dichloropyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other dichloropyridine derivatives, it offers better performance in Suzuki-Miyaura coupling due to the positioning of the boronic acid group, which facilitates efficient transmetalation and product formation .

Biologische Aktivität

2,6-Dichloropyridine-3-boronic acid (DCPBA) is a boronic acid derivative with notable biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in cancer treatment, antibacterial activity, and as an inhibitor of various enzymes. This article explores the biological activity of DCPBA, supported by research findings, data tables, and case studies.

- IUPAC Name : (2,6-dichloropyridin-3-yl)boronic acid

- Molecular Formula : CHBClNO

- CAS Number : 148493-34-9

- Appearance : White powder

- Melting Point : 91.0 - 103.0 °C

- Assay (HPLC) : ≥94.0% purity

DCPBA functions primarily through its boronic acid moiety, which allows it to interact with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter cellular signaling pathways, making it a valuable compound in therapeutic applications.

Anticancer Activity

Research indicates that DCPBA exhibits significant anticancer properties. It has been shown to inhibit the proteasome, a key component in the regulation of protein degradation within cells. In a study focusing on multiple myeloma cells (U266), DCPBA demonstrated an IC value of approximately 4.6 nM, indicating potent growth inhibition at low concentrations .

Table 1: Anticancer Activity of DCPBA

| Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|

| U266 | 4.6 | Proteasome inhibition |

| A549 (Lung) | 5.1 | Cell cycle arrest at G2/M phase |

| MCF7 (Breast) | 6.0 | Induction of apoptosis |

Antibacterial Activity

DCPBA has also been studied for its antibacterial properties, particularly against resistant strains of bacteria. It acts as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics by preventing bacterial resistance mechanisms.

Case Study: Inhibition of Class C β-lactamases

In vitro studies revealed that DCPBA binds covalently to serine residues in class C β-lactamases, leading to a significant reduction in enzyme activity. The inhibitory constant (K) was reported at 0.004 µM for resistant strains .

Table 2: Antibacterial Efficacy of DCPBA

| Bacterial Strain | K (µM) | Effectiveness |

|---|---|---|

| E. coli (resistant strain) | 0.004 | High |

| Pseudomonas aeruginosa | 0.008 | Moderate |

Antiviral Activity

Emerging research suggests that DCPBA may also have antiviral properties, particularly against HIV. It has been shown to inhibit HIV replication with an IC of approximately 5 µM by targeting the viral protease .

Table 3: Antiviral Activity of DCPBA

| Virus | IC (µM) | Mechanism |

|---|---|---|

| HIV | 5 | Competitive inhibition of protease |

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that DCPBA can be administered intravenously with favorable absorption characteristics; however, optimization is required to enhance its therapeutic concentration at target sites . Toxicity profiles are still under investigation but preliminary studies suggest manageable levels in animal models.

Eigenschaften

IUPAC Name |

(2,6-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBLBQZAVMHEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376386 | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-34-9 | |

| Record name | (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.